6-Methoxyisoquinolin-5-amine
Overview
Description
6-Methoxyisoquinolin-5-amine is a chemical compound that belongs to the group of isoquinoline derivatives. This compound is characterized by its unique structural features, which make it an important starting material in the synthesis of various natural and synthetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinolin-5-amine typically involves the Pictet-Spengler reaction, which is a well-known method for the synthesis of isoquinoline derivatives. This reaction involves the cyclization of β-arylethylamine with carbonyl compounds in the presence of an acid catalyst . Another method involves the use of benzaldehyde as the starting material, which undergoes nitration, reduction, diazotization, hydrolysis, and methylation to form m-methoxybenzaldehyde. This intermediate then undergoes condensation with nitromethane Schiff base and reduction with aluminum hydride to form 3-methoxybenzaldehyde, which is further processed to obtain this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, with optimizations to improve yield and purity. The use of metal catalysts and microwave irradiation has been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinones, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
6-Methoxyisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinolin-5-amine involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structural features allow it to bind to specific sites on proteins, altering their function and activity. Further research is ongoing to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor in the synthesis of various alkaloids.
Quinoline: Known for its use in antimalarial drugs like chloroquine.
Tetrahydroisoquinoline: A reduced form of isoquinoline, with applications in medicinal chemistry.
Uniqueness: 6-Methoxyisoquinolin-5-amine is unique due to its methoxy group at the 6-position and amine group at the 5-position, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-methoxyisoquinolin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIJADBRRGNJOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308709 | |
Record name | 6-Methoxy-5-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72677-90-8 | |
Record name | 6-Methoxy-5-isoquinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72677-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-5-isoquinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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